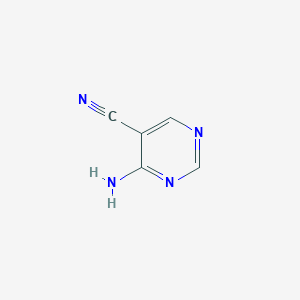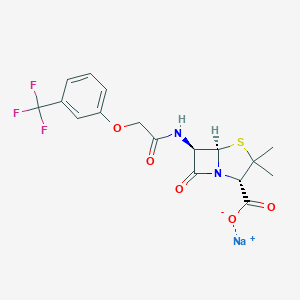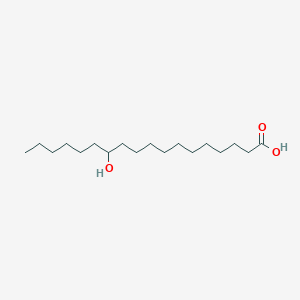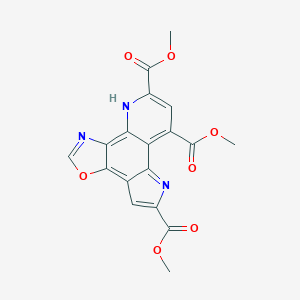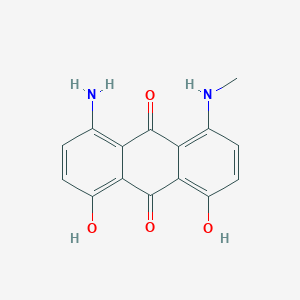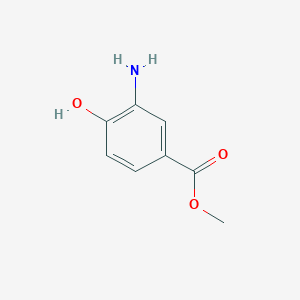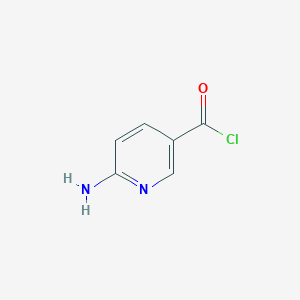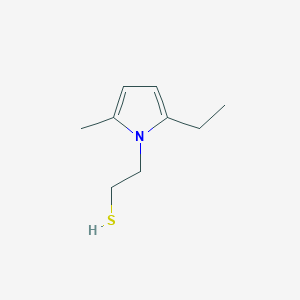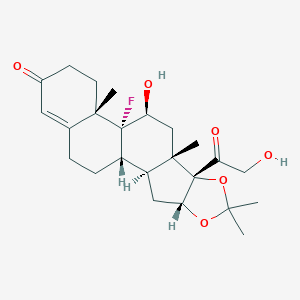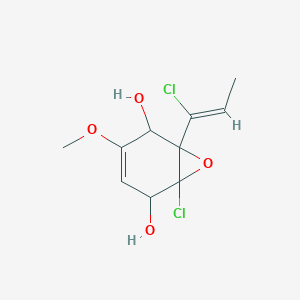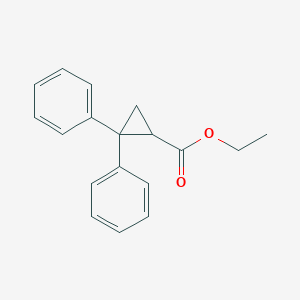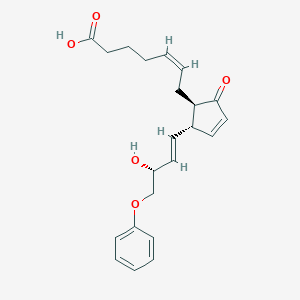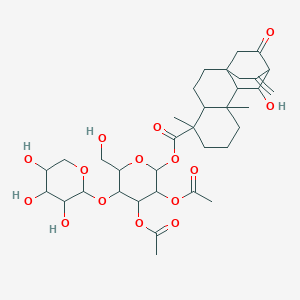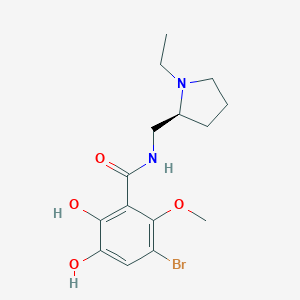
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a synthetic compound that has been developed through various synthesis methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- in lab experiments is its potential as an anticancer agent. It has been shown to have potent anticancer properties and has been studied for its potential use in the treatment of various types of cancer. However, one of the limitations of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- in lab experiments is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in clinical trials.
Direcciones Futuras
There are several future directions for the research on Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)-. One of the future directions is to further study its mechanism of action and identify the specific enzymes that it targets. Another future direction is to evaluate its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, there is a need to evaluate its toxicity and safety profile in more detail to determine its potential for use in clinical trials. Finally, there is a need to evaluate its potential use in the treatment of other diseases beyond cancer, such as autoimmune diseases and inflammatory disorders.
Métodos De Síntesis
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- can be synthesized through various methods. One of the most commonly used methods is the reaction of 3-bromo-4-hydroxybenzaldehyde with (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- has been extensively researched for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer.
Propiedades
Número CAS |
148460-80-4 |
|---|---|
Nombre del producto |
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- |
Fórmula molecular |
C15H21BrN2O4 |
Peso molecular |
373.24 g/mol |
Nombre IUPAC |
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dihydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O4/c1-3-18-6-4-5-9(18)8-17-15(21)12-13(20)11(19)7-10(16)14(12)22-2/h7,9,19-20H,3-6,8H2,1-2H3,(H,17,21)/t9-/m0/s1 |
Clave InChI |
RJMFJSBUCRXRGR-VIFPVBQESA-N |
SMILES isomérico |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
Sinónimos |
5 bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydroxy-6-methoxybenzamide semioxalate NCQ 436 NCQ-436 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
